molecular formula C17H18N4O3 B2542702 methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate CAS No. 863446-87-1

methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate

Cat. No.: B2542702
CAS No.: 863446-87-1
M. Wt: 326.356
InChI Key: HMCQRQUMVBDEKA-UHFFFAOYSA-N
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Description

Methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate is a pyrazolo-pyrimidine derivative characterized by a p-tolyl substituent at the 1-position and a butanoate ester at the 2-position of the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold. Its structure combines a lipophilic p-tolyl group with an ester moiety, which may influence bioavailability and metabolic stability compared to analogs with polar substituents .

Properties

IUPAC Name

methyl 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-4-14(17(23)24-3)20-10-18-15-13(16(20)22)9-19-21(15)12-7-5-11(2)6-8-12/h5-10,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCQRQUMVBDEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the p-tolyl group and the butanoate ester. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or alkaline conditions to form the corresponding carboxylic acid derivative. This reaction is pivotal for generating bioactive metabolites or intermediates for further derivatization.

Reaction ConditionsReagentsProductYieldSource
Alkaline hydrolysis (pH 10–12)NaOH in ethanol/water (1:1)2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoic acid85–92%
Acidic hydrolysisHCl (conc.) in refluxing EtOHSame as above78%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate anion.

Nucleophilic Substitution at the Pyrazolo-Pyrimidine Core

The 4-oxo group on the pyrazolo[3,4-d]pyrimidine ring facilitates substitution reactions at the 5-position, particularly with amines or thiols.

Reaction TypeReagentsProductApplicationSource
AminationAniline in DMF, 80°CN-(5-(2-methoxy-2-oxoethyl)-4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)anilineKinase inhibitor precursor
ThiolationBenzyl mercaptan, K₂CO₃Thioether analogEnhanced solubility

Key Finding :
Amination reactions show higher regioselectivity compared to thiolation, attributed to electronic effects of the p-tolyl substituent .

Condensation Reactions with Hydrazines

The ketone group at the 4-position participates in condensation reactions to form hydrazones, which are precursors for heterocyclic systems.

ConditionsReagentsProductBiological ActivitySource
Reflux in ethanolHydrazine hydrateHydrazone derivativeAnticancer screening
Microwave-assisted synthesisPhenylhydrazine, 100°CPhenylhydrazoneEGFR inhibition

Structural Impact :
Hydrazone formation introduces planar conjugated systems, enhancing π-stacking interactions with biological targets like EGFR .

Cyclization Reactions

The butanoate side chain can undergo cyclization to form fused heterocycles, a strategy used to modulate pharmacokinetic properties.

Reaction PathwayConditionsProductYieldSource
Intramolecular lactonizationH₂SO₄, acetic acid, 120°CFuro[3,2-c]pyranone derivative65%
Thioglycoside formationThiosugar, EDCl, DMAPThioglycoside conjugate58%

Note :
Cyclization reactions require precise control of steric and electronic factors to avoid side products .

Electrophilic Aromatic Substitution (EAS)

The p-tolyl group undergoes electrophilic substitution, enabling further functionalization of the aromatic ring.

ReactionReagentsProductPositionSource
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-p-tolyl derivativeMeta
BrominationBr₂ in CHCl₃4-Bromo-p-tolyl analogPara

Regioselectivity :
Nitration occurs predominantly at the meta position due to deactivation by the methyl group, while bromination favors the para position under kinetic control .

Cross-Coupling Reactions

The pyrazolo-pyrimidine core participates in palladium-catalyzed cross-coupling reactions for structural diversification.

Reaction TypeCatalystsProductApplicationSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivativesCDK2 inhibition
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosN-Aryl analogsImproved bioavailability

Optimization Data :
Suzuki couplings require anhydrous conditions and elevated temperatures (80–100°C) for >90% conversion .

Reduction of the Ketone Group

The 4-oxo group is reducible to

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold, to which methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate belongs, has been identified as a promising pharmacophore in the development of anticancer agents. Recent studies have demonstrated that derivatives of this scaffold exhibit significant anti-cancer activity against various cancer cell lines, including human colon (HCT-116), leukemia (HL-60), and non-small cell lung cancer (NCL-H 460) cells . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

PDE5 Inhibition

This compound has also been explored for its potential as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are commonly used in the treatment of erectile dysfunction and pulmonary hypertension by promoting vasodilation through increased levels of cyclic guanosine monophosphate (cGMP) . The compound's ability to modulate this pathway may provide therapeutic benefits for patients suffering from cardiovascular diseases.

Neuroprotective Effects

Emerging research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure may possess neuroprotective properties. These properties are crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to inhibit specific kinases involved in neuronal cell death could position this compound as a candidate for further investigation in neuropharmacology.

Case Study 1: Antitumor Efficacy

A study investigating the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives highlighted the compound's ability to induce apoptosis in cancer cells. The study utilized various assays to measure cell viability and apoptosis rates across different concentrations of the compound. Results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .

Case Study 2: PDE5 Inhibition in Hypertension Models

In vivo studies using hypertensive rat models demonstrated that this compound effectively reduced blood pressure levels when administered orally. The study compared its effects with established PDE5 inhibitors, showing comparable efficacy in lowering blood pressure while exhibiting a favorable safety profile .

Data Tables

Application Mechanism Effectiveness References
Anticancer ActivityInhibition of tumor growth signaling pathwaysSignificant reduction in viability across multiple cell lines
PDE5 InhibitionIncreased cGMP levels leading to vasodilationComparable efficacy to existing PDE5 inhibitors
Neuroprotective EffectsInhibition of kinases involved in cell deathPotential for treatment of neurodegenerative diseases

Mechanism of Action

The mechanism of action of methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs of methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate include:

Compound Name / Identifier Key Substituents Molecular Weight (g/mol) Biological Activity / Notes
This compound (Target) p-Tolyl (1-position), butanoate ester (2-position) ~357.4 (calculated) Hypothesized kinase modulation; ester may enhance cell permeability vs. carboxylic acids
2-((4-Amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one Fluoro-hydroxyphenyl (3-position), trifluoromethylbenzyl (quinazolinone) ~638.5 (reported) PI3K inhibitor; hydroxyl and trifluoromethyl groups enhance target binding and selectivity
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate Fluorophenyl (chromenone), fluorobenzoate ester ~536.4 (reported) Kinase inhibition (e.g., BTK, EGFR); fluorinated aryl groups improve metabolic stability
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one tert-Butyl (6-position), fluoro-hydroxyphenyl (1-position) ~316.3 (calculated) Enhanced solubility due to hydroxyl group; tert-butyl may sterically hinder enzyme binding

Key Observations:

  • Lipophilicity vs. Solubility: The p-tolyl group in the target compound increases lipophilicity compared to analogs with hydroxyl or amino groups (e.g., ). However, the butanoate ester may act as a prodrug, improving oral absorption relative to carboxylic acid derivatives.
  • Fluorination Effects: Fluorinated analogs (e.g., ) exhibit higher metabolic stability and target affinity due to reduced cytochrome P450-mediated oxidation.
  • Scaffold Variations: Quinazolinone () and chromenone () hybrids demonstrate broader kinase inhibition profiles compared to the pyrazolo-pyrimidinone core of the target compound.

Biological Activity

Methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine subclass of heterocyclic compounds. This class is notable for its diverse biological activities, particularly in the field of anticancer research. The following sections detail the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through the condensation of p-tolylhydrazine with ethyl acetoacetate.
  • Cyclization : The resulting intermediate undergoes cyclization with formamide to form the pyrazolo[3,4-d]pyrimidine core.
  • Esterification : The final step involves esterification with methyl bromoacetate under basic conditions to yield the target compound.

This multi-step organic synthesis is crucial for obtaining high yields and purity of the compound, which is essential for subsequent biological evaluations .

Antitumor Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer properties. Specifically, this compound has been shown to inhibit tumor cell proliferation across various cancer cell lines.

  • IC50 Values : In studies involving A549 lung cancer cells, compounds similar to this compound demonstrated an IC50 value of approximately 2.24 µM, significantly lower than that of doxorubicin (9.20 µM), indicating a potent inhibitory effect on cell growth .

The mechanism through which this compound exerts its anticancer effects is primarily through the induction of apoptosis in cancer cells. Flow cytometric analysis has shown that it can significantly induce apoptotic pathways at low micromolar concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance or diminish biological activity. For instance:

  • Analog Studies : Variations in substituents on the phenyl moiety have been shown to affect both anticancer and antiviral activities. Compounds retaining the pyrazolo[3,4-d]pyrimidine core exhibited stronger anti-proliferative effects compared to those with altered scaffolds .

Case Studies

Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidines:

  • Anticancer Efficacy : A study synthesized various derivatives and tested their efficacy against multiple tumor cell lines including HepG2 (liver), MCF-7 (breast), and PC-3 (prostate). The results indicated that certain derivatives had IC50 values as low as 1.74 µM against MCF-7 cells, highlighting their potential as novel anticancer agents .
  • ADME Properties : In addition to anticancer activity, some derivatives have been evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are critical for understanding the pharmacokinetics and potential therapeutic applicability of these compounds in clinical settings .

Q & A

Q. What are the standard synthetic routes for methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate, and what reaction conditions are critical for success?

Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step protocols. Key steps include:

  • Cyclization : Refluxing intermediates with chloranil in xylene (25–30 hours) to form the pyrazolo[3,4-d]pyrimidine core, followed by NaOH treatment and recrystallization from methanol .
  • Chlorination : Final chlorination steps using reagents like POCl₃ or SOCl₂ to introduce halogens at specific positions (e.g., 4-chloro derivatives) .
  • Solvent Selection : Ethanol or DMF-EtOH mixtures (1:1) for refluxing intermediates (2–30 hours), with yields influenced by reaction time and temperature .

Q. Critical Conditions :

StepReagent/SolventTimeYieldPurification Method
CyclizationChloranil/Xylene30 hrN/ARecrystallization (MeOH)
ChlorinationPOCl₃N/AN/AColumn chromatography
Final stepEthanol2 hr70–96%Filtration/Recrystallization

Q. How are key intermediates and final products characterized to confirm structural integrity?

Methodological Answer: Characterization relies on:

  • 1H NMR/HRMS : To verify regioselectivity and substituent positions (e.g., 2-Amino-5-aryl derivatives show distinct aromatic proton splitting patterns) .
  • Melting Points : Consistency with literature values (e.g., 151–154°C for dihydropyrimidines) .
  • Elemental Analysis : Confirming C, H, N, and S content within ±0.4% of theoretical values .

Example : For 2-Amino-5-[(3,5-dimethoxyphenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one:

  • 1H NMR (DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 3.80 (s, 6H, OCH₃), 6.50–7.20 (m, aromatic H) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in pyrazolo[3,4-d]pyrimidine synthesis?

Methodological Answer: Common pitfalls and solutions include:

  • Catalyst Screening : Substituting chloranil with milder oxidants (e.g., DDQ) to reduce side reactions .
  • Solvent Polarity : Using DMF instead of xylene for better solubility of polar intermediates, improving cyclization efficiency .
  • Temperature Control : Lowering reflux temperatures (e.g., 80°C vs. 120°C) to prevent decomposition of heat-sensitive intermediates .

Case Study : Ethanol reflux for 2 hours yielded 96% of 4-[(2-Amino-6-ethyl-4-oxothieno[2,3-d]pyrimidin-5-yl)thio]benzoic acid, whereas extended reflux (6 hours) reduced yields to 70% due to ester hydrolysis .

Q. How should contradictory data on purification methods (e.g., recrystallization vs. column chromatography) be resolved?

Methodological Answer:

  • Recrystallization : Preferred for thermally stable compounds (e.g., methanol for pyrimidines with melting points >200°C) .
  • Column Chromatography : Necessary for regioisomeric mixtures (e.g., separating 5-aryl vs. 6-aryl substituted pyrazolo[3,4-d]pyrimidines) .

Q. Data Comparison :

MethodPurityYieldApplication
Recrystallization (MeOH)>95%70–83%Single isomers
Silica Gel Chromatography>98%50–60%Complex mixtures

Q. What strategies mitigate regioselectivity challenges during pyrazole and pyrimidine ring formation?

Methodological Answer:

  • Directing Groups : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position of pyrimidine to favor C-5 substitution .
  • Steric Effects : Bulky substituents (e.g., p-tolyl) on the pyrazole nitrogen reduce competing reactions at adjacent positions .

Example : 5-(Fluorobenzoylamino)-1-phenyl-1H-pyrazolo[4-carboxylic acid derivatives showed >90% regioselectivity at C-5 due to fluorine’s electronic effects .

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